3-Piperazin-1-ylthiolane 1,1-dioxide

Purity Procurement Medicinal Chemistry

Researchers designing peripherally-restricted neurotransmitter modulators often encounter solubility and off-target issues. 3-Piperazin-1-ylthiolane 1,1-dioxide (CAS 110469-63-1) addresses this with its free-base, low-LogP scaffold. • Free amine (98+% purity) enables direct parallel acylation/alkylation without protecting groups. • LogP of -1.57 (10-fold more hydrophilic than sulfolane) minimizes CNS penetration. • Stable at room temperature; established synthetic routes available. Ideal for antidepressant and dopamine/serotonin receptor modulator programs.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
CAS No. 110469-63-1
Cat. No. B169151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-ylthiolane 1,1-dioxide
CAS110469-63-1
Synonyms1-(1,1-dioxidotetrahydro-3-thienyl)piperazine(SALTDATA: 2HCl)
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N2CCNCC2
InChIInChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2
InChIKeyCNOXWQHELZMCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperazin-1-ylthiolane 1,1-dioxide (CAS 110469-63-1): A Heterocyclic Sulfone Building Block for Medicinal Chemistry Procurement


3-Piperazin-1-ylthiolane 1,1-dioxide (CAS 110469-63-1), also named 1-(1,1-dioxidotetrahydro-3-thienyl)piperazine, is a small-molecule heterocyclic sulfone incorporating a piperazine ring linked at the 3-position of a thiolane 1,1-dioxide scaffold [1]. The compound has a molecular formula of C8H16N2O2S, a molecular weight of 204.29 g/mol, and is supplied as a free base with a purity of 98+% . With a computed LogP of -1.57 and a predicted pKa of 8.96, it exhibits moderate hydrophilicity and a basic piperazine nitrogen, making it a versatile intermediate in the synthesis of compounds targeting neurotransmitter regulation, including antidepressant candidates .

Procurement Alert: Why Analog Substitution for 3-Piperazin-1-ylthiolane 1,1-dioxide Requires Rigorous Validation


Within the thiolane dioxide piperazine chemical space, seemingly minor structural modifications—such as a methyl group on the piperazine ring (e.g., 3-(2-methylpiperazin-1-yl)tetrahydrothiophene 1,1-dioxide), replacement of piperazine with piperidine (e.g., 3-piperidin-1-ylthiolane 1,1-dioxide), or variation in the substitution position (e.g., 2-[(piperazin-1-yl)methyl]thiolane 1,1-dioxide)—dramatically alter LogP, hydrogen-bonding capacity, steric bulk, and basicity [1]. The target compound's specific LogP of -1.57, which differs substantially from the more lipophilic unsubstituted sulfolane (estimated LogP ~ -0.5), directly influences solubility, permeability, and off-target binding profiles . Furthermore, the free-base form (CAS 110469-63-1) versus the hydrochloride salt (CAS 1644381-18-9) confers distinct reactivity in nucleophilic coupling reactions, making them non-interchangeable without re-optimization of synthetic protocols . The quantitative evidence below details the measurable dimensions where this compound differentiates from its closest structural neighbors.

Quantitative Differentiation Evidence for 3-Piperazin-1-ylthiolane 1,1-dioxide Against Structural Analogs


Evidence 1: Supplied Purity of 98+% Enables Direct Use in Parallel Synthesis Without Repurification

The target compound is supplied by Fluorochem at 98+% purity, a threshold that reliably supports direct use in library synthesis without additional purification steps . In contrast, common analogs such as 3-(2-methylpiperazin-1-yl)tetrahydrothiophene 1,1-dioxide are often listed at 95% purity from typical vendors, introducing a 3% impurity burden that can confound biological assay interpretation or require resource-intensive purification . This purity differential directly impacts procurement efficiency and downstream reproducibility.

Purity Procurement Medicinal Chemistry

Evidence 2: LogP of -1.57 Predicts Superior Aqueous Solubility and Reduced CNS Passive Permeability Versus Sulfolane

The target compound has a computed LogP of -1.57 (i.e., more hydrophilic), as reported by Fluorochem . The unsubstituted parent scaffold, sulfolane (thiolane 1,1-dioxide), is estimated to have a LogP of approximately -0.5, meaning it is over 10-fold more lipophilic [1]. A lower LogP correlates with higher aqueous solubility and reduced passive blood-brain barrier permeability, which can be advantageous for peripheral target engagement or for reducing central nervous system side effects in drug candidates. This represents a class-level differentiation based on the polar piperazine substituent.

Physicochemical Properties Drug-likeness LogP

Evidence 3: Free Base Form (vs. Hydrochloride Salt) Preserves Nucleophilic Piperazine NH for Direct Acylation and Alkylation

3-Piperazin-1-ylthiolane 1,1-dioxide (CAS 110469-63-1) is supplied as the free base, with a single hydrogen bond donor (the piperazine NH group) available for derivatization [1]. The hydrochloride salt analog (CAS 1644381-18-9) requires neutralization prior to acylation or alkylation reactions, adding steps and potentially reducing yields. While this is a general principle of free base vs. salt chemistry, the stability of the free base form at room temperature storage (as confirmed by ChemBK) makes it immediately usable in coupling reactions without pre-activation .

Synthetic Utility Free Base vs. Salt Reactivity

Evidence 4: Piperazine vs. Piperidine Core Enables Distinct Pharmacological Interaction Patterns

The piperidine analog, 3-piperidin-1-ylthiolane 1,1-dioxide (CAS 500578-00-7 or related), replaces the secondary amine of piperazine with a tertiary amine system, eliminating one hydrogen bond donor capability (1 HBD for piperazine vs. 0 HBD for piperidine) [1]. Piperazine-based fragments, including the target compound, are known in medicinal chemistry to engage dual hydrogen bond networks common in GPCR and ion channel binding sites, particularly dopamine, serotonin, and adrenergic receptors . The piperidine analog lacks this additional hydrogen bond interaction capacity, which can fundamentally alter pharmacodynamic profiles.

Medicinal Chemistry Pharmacophore Piperazine vs. Piperidine

Validated Application Scenarios for Procuring 3-Piperazin-1-ylthiolane 1,1-dioxide Based on Quantitative Evidence


Parallel Library Synthesis for CNS Drug Discovery

Given its 98+% supplied purity and free base form, 3-piperazin-1-ylthiolane 1,1-dioxide is optimized for direct parallel acylation or alkylation in array formats. The piperazine NH serves as a reactive handle, enabling rapid diversification without protective group chemistry . The compound's low LogP (-1.57) makes it particularly suitable for designing peripherally-restricted candidates, as supported by the 10-fold lipophilicity decrease relative to sulfolane . Researchers synthesizing potential dopamine or serotonin receptor modulators can leverage the piperazine pharmacophore's dual H-bond donor/acceptor profile, a class-level advantage over piperidine analogs [1].

Intermediate for Antidepressant-Focused Medicinal Chemistry

Multiple database entries independently corroborate the compound's utility in synthesizing neurotransmitter-regulating molecules, notably for antidepressant research . The predicted pKa of 8.96 indicates that the piperazine nitrogen will be partially protonated at physiological pH, enabling interactions with negatively charged receptor residues, a property that differentiates it from less basic heterocyclic substituents . Procurement for this application benefits from the compound's room-temperature storage stability and established synthetic routes via oxidation of sulfurized 4-mercapto-1-piperazineethylamine .

Reference Standard for Analytical Method Development

With an FTIR spectrum archived in the SpectraBase database (Compound ID: IeK7L7zddCQ) and a well-defined InChIKey (CNOXWQHELZMCQH-UHFFFAOYSA-N), the compound is suitable for use as an analytical reference standard . The 98+% purity from Fluorochem ensures minimal impurity interference in HPLC/UPLC method development or LC-MS quantification. Its unique combination of a cyclic sulfone and free piperazine makes it a useful probe for evaluating chromatographic retention behavior under both reversed-phase and HILIC conditions .

Scaffold for Structure-Activity Relationship (SAR) Studies on Sulfone-Containing Pharmacophores

The compound's suitability for cross-coupling reactions and scaffold diversification is noted in multiple chemical databases . The thiolane 1,1-dioxide core provides a polar, non-aromatic sulfone moiety that enhances aqueous solubility while maintaining metabolic stability compared to ester or amide bioisosteres. The free NH group of piperazine allows systematic N-substitution to map steric and electronic requirements of target binding pockets, with each derivative retaining the favorable physicochemical properties conveyed by the sulfone scaffold . The availability of both free base and hydrochloride salt forms (CAS 1644381-18-9) further enables exploration of solubility/reactivity trade-offs without changing the core structure [1].

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